molecular formula C23H20BrNO4 B252877 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252877
M. Wt: 454.3 g/mol
InChI Key: ZVGUMXJXRGPVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of a specific protein kinase called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. Inhibition of GSK-3β by this compound leads to the activation of various downstream signaling pathways, which ultimately results in the inhibition of cell growth and induction of apoptosis.
Biochemical and physiological effects:
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potency and specificity towards GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to explore its potential use in other diseases where GSK-3β is implicated, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a promising compound with potential therapeutic applications in various diseases. Its specificity towards GSK-3β makes it a valuable tool for studying the role of this protein kinase in various cellular processes. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromoindole-3-carboxaldehyde with 4-methylbenzylamine in the presence of a base. The resulting intermediate is then reacted with 5-methyl-2-furoyl chloride to yield the final product.

Scientific Research Applications

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth, differentiation, and survival.

properties

Product Name

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H20BrNO4

Molecular Weight

454.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C23H20BrNO4/c1-14-3-6-16(7-4-14)13-25-19-9-8-17(24)11-18(19)23(28,22(25)27)12-20(26)21-10-5-15(2)29-21/h3-11,28H,12-13H2,1-2H3

InChI Key

ZVGUMXJXRGPVNF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Origin of Product

United States

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